Product packaging for 5-Methylthieno[3,2-c]isoquinoline(Cat. No.:)

5-Methylthieno[3,2-c]isoquinoline

Cat. No.: B8307439
M. Wt: 199.27 g/mol
InChI Key: JGALPGPUBBTIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylthieno[3,2-c]isoquinoline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical scaffold is recognized for its potential as a kinase inhibitor. Research on closely related thieno[3,2-c]quinoline analogs has demonstrated promising antiproliferative activity, particularly against medullary thyroid cancer (MTC) cell lines by targeting the RET kinase, a known oncogenic driver . The tricyclic system can serve as a central pharmacophoric core, interacting with key residues in the enzyme's binding site . Furthermore, fused heterocyclic systems like this are explored for targeting other biological pathways, such as tubulin polymerization, which is crucial for developing new anticancer agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NS B8307439 5-Methylthieno[3,2-c]isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

5-methylthieno[3,2-c]isoquinoline

InChI

InChI=1S/C12H9NS/c1-8-9-4-2-3-5-10(9)12-11(13-8)6-7-14-12/h2-7H,1H3

InChI Key

JGALPGPUBBTIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=CC=CC=C13)SC=C2

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 5 Methylthieno 3,2 C Isoquinoline Derivatives

Principles of Structure-Activity Relationship Analysis in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to drug discovery. nih.gov SAR analysis in this field involves systematically altering the heterocyclic scaffold and its substituents to understand their impact on biological activity. wikipedia.orgnih.gov The goal is to identify the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. nih.gov

Key principles of SAR analysis in heterocyclic chemistry include:

Identification of the core scaffold: Determining the fundamental heterocyclic ring system that confers the baseline activity. For the compounds discussed here, this is the thieno[3,2-c]isoquinoline (B8573100) core.

Systematic modification of substituents: Altering the size, shape, electronic properties (electron-donating or electron-withdrawing), and lipophilicity of substituents at various positions on the scaffold. wikipedia.org

Isosteric and bioisosteric replacements: Substituting functional groups with others that have similar physical or chemical properties to probe the importance of specific interactions. researchgate.net

Conformational analysis: Studying the three-dimensional shape of the molecule and how it influences binding to a biological target. nih.gov

These investigations provide a rational basis for designing new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Elucidating Key Structural Features for Desired Biological Interactions

SAR studies on thieno[3,2-c]isoquinoline derivatives have identified several key structural elements that are critical for their anticancer activity. nih.gov These compounds have shown potent activity against various cancer cell lines, and their mechanism of action is believed to involve the disruption of microtubules, which are essential for cell division. nih.gov The lead compound in one study was found to bind to the colchicine (B1669291) site of tubulin, leading to mitotic arrest. nih.gov

Impact of the 5-Methyl Group on Molecular Recognition

The presence and nature of substituents on the isoquinoline (B145761) nitrogen (position 5) can significantly influence biological activity. While specific studies focusing solely on the 5-methyl group of 5-methylthieno[3,2-c]isoquinoline are not extensively detailed in the provided search results, general principles of SAR in related heterocyclic systems suggest its importance.

In many heterocyclic scaffolds, a small alkyl group like methyl at this position can:

Enhance Lipophilicity: This can improve membrane permeability and cellular uptake.

Engage in Hydrophobic Interactions: It can form favorable van der Waals interactions with nonpolar residues in the target protein.

For instance, in the development of inhibitors for other enzymes, the addition of a methyl group has been shown to enhance activity by optimizing interactions within a specific region of the active site. nih.gov

Influence of Substituents on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring of the thieno[3,2-c]isoquinoline scaffold offers several positions for substitution, and modifications at these sites have been shown to be critical for activity.

Research on related thieno[3,2-d]pyrimidinones, which share the thiophene ring, demonstrated that the nature and position of substituents are crucial. For example, the placement of methoxybenzyl and methoxyphenyl groups was a key aspect of their design as enzyme inhibitors. mdpi.com In another study on thieno[3,2-c]quinolines, the introduction of a nitro group at the 8-position was found to be well-tolerated and interacted with key residues in the target kinase. nih.gov

Table 1: Effect of Thiophene Ring Substituents on Biological Activity

Compound IDSubstituent on Thiophene RingBiological Activity (IC50)Target Cell Line
6b 8-NO2Micromolar rangeTT(C634R) MTC cells
6a, 6c, 6d 8-NO2Micromolar rangeTT(C634R) MTC cells

Data derived from studies on thieno[3,2-c]quinoline derivatives as potential RET inhibitors. nih.govacs.org

Effects of Substitutions on the Benzo-Fused Isoquinoline Moiety

The benzo-fused portion of the isoquinoline ring system is another critical area for modification in SAR studies. Substituents on this part of the molecule can influence solubility, electronic properties, and interactions with the biological target.

For example, studies on tetrahydroisoquinoline derivatives have shown that the presence of electron-donating or electron-withdrawing groups on the benzene (B151609) ring plays a vital role in modulating their biological potential. nuph.edu.ua In some cases, halogen substitutions, such as chloro groups, have been shown to enhance potency. nih.gov The placement of these substituents is also critical, as demonstrated in studies where specific substitution patterns led to optimal binding. nih.gov

In the context of thieno[3,2-c]isoquinolines with anticancer activity, specific substitutions on the phenyl ring attached to the isoquinoline core were found to be important. For instance, certain substitutions on a phenyl group at position 2 of the quinoline (B57606) ring in related structures showed significant cytotoxicity against prostate and cervical cancer cell lines. rsc.org

Table 2: Impact of Benzo-Fused Isoquinoline Moiety Substitutions

Compound IDSubstituent on Benzo-Fused RingBiological Activity (IC50)Target Cell Line
12 C-6 substitution on 2-phenylquinoline31.37 µMPC3 (Prostate)
13 C-6 substitution on 2-phenylquinoline8.3 µMHeLa (Cervical)

Data from a study on 2-arylquinoline derivatives. rsc.org

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds. nih.gov Bioisosterism involves replacing a functional group with another that has similar physical and biological properties to improve potency or pharmacokinetic properties. researchgate.netnih.gov Scaffold hopping is a more drastic change, where the central core of a molecule is replaced with a structurally different scaffold that maintains the original's key binding features. researchgate.netnih.gov

These strategies are highly relevant to the development of thieno[3,2-c]isoquinoline derivatives:

Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a benzene ring. In one study, a phenyl ring was used as a bioisosteric replacement for the thiophene core to create quinazolinone derivatives, which were necessary to achieve certain locked conformations for SAR analysis. mdpi.com

Scaffold Hopping: This strategy can be employed to discover novel chemotypes with similar biological activity but potentially improved properties, such as better synthetic accessibility or a more favorable intellectual property position. researchgate.netnih.gov For instance, researchers have used scaffold hopping to move from thienopyrimidinones to quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. unica.it

The application of these techniques allows medicinal chemists to explore a wider chemical space and identify new lead compounds that might not be discovered through simple substituent modifications. nih.govnih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, therefore, plays a vital role in understanding how this compound derivatives interact with their biological targets.

By "freezing" the conformation of flexible molecules through cyclization, researchers can identify the specific spatial arrangement (the "bioactive conformation") that is responsible for the desired biological effect. For example, in a study of thieno[3,2-d]pyrimidinone inhibitors, conformationally restricted analogues were synthesized to identify the biologically active open conformer. nih.govmdpi.com

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are often used to predict the most stable conformations and how they might bind to a target protein. nih.govresearchgate.net These computational predictions, when combined with experimental data, provide a powerful tool for understanding SAR. For instance, a DFT conformational study followed by molecular docking was used to suggest that a thieno[2,3-c]isoquinoline derivative targets the colchicine-binding site of tubulin, a finding that was later confirmed experimentally. nih.gov The conformation of the molecule, including the relative orientation of its different ring systems and substituents, dictates the precise interactions it can form within the binding pocket. nih.gov

Mechanistic and Target Based Research on 5 Methylthieno 3,2 C Isoquinoline Analogs

Investigation of Molecular Targets and Pathways

The anti-cancer potential of 5-methylthieno[3,2-c]isoquinoline analogs stems from their ability to interact with and modulate the function of various molecular targets crucial for cancer cell proliferation and survival. Research has begun to elucidate these interactions, pointing towards a multi-faceted mechanism of action.

Enzyme Inhibition Studies: Kinases, Topoisomerases, Dihydrofolate Reductase

While direct studies on this compound's inhibitory effects on a wide range of enzymes are still emerging, research on structurally related compounds offers valuable insights.

Kinases: The thieno[3,2-c]quinoline scaffold, a close structural relative of thieno[3,2-c]isoquinoline (B8573100), has been identified as a promising framework for developing RET kinase inhibitors. nih.gov In a study focused on thieno[3,2-c]quinoline derivatives, several compounds exhibited significant antiproliferative activity against medullary thyroid cancer cells that are dependent on RET kinase. nih.gov The most active compounds in this series showed IC50 values in the micromolar range, suggesting that the thieno-fused quinoline (B57606)/isoquinoline (B145761) core can serve as a template for potent kinase inhibitors. nih.gov

Topoisomerases and Dihydrofolate Reductase: Currently, there is a lack of specific published research investigating the direct inhibitory activity of this compound analogs against topoisomerases and dihydrofolate reductase. However, other classes of isoquinoline derivatives have been extensively studied as inhibitors of these enzymes. For instance, indenoisoquinoline derivatives are known to be potent topoisomerase I inhibitors. nih.govnih.gov Similarly, various heterocyclic compounds containing quinoline and isoquinoline moieties have been explored as inhibitors of dihydrofolate reductase (DHFR). nih.govnih.gov These findings suggest that the thieno[3,2-c]isoquinoline scaffold may also possess the potential to interact with these validated anti-cancer targets, warranting further investigation.

Interaction with Nucleic Acids (DNA)

The ability of small molecules to interact with DNA is a well-established mechanism for many anti-cancer drugs. While direct and detailed studies on the DNA binding properties of this compound are not yet widely available, the broader class of isoquinoline alkaloids has been shown to interact with DNA through various modes, including intercalation. nih.gov This suggests a potential for thieno[3,2-c]isoquinoline analogs to also engage with nucleic acids, a hypothesis that requires dedicated experimental verification.

Protein Binding Affinities and Mechanisms (e.g., Serum Albumins, Hemoglobin, Lysozyme)

The interaction of drug candidates with transport proteins like serum albumins and hemoglobin is a critical factor in their pharmacokinetic profile. At present, specific data on the binding affinities and mechanisms of this compound analogs with serum albumins, hemoglobin, or lysozyme (B549824) have not been reported in the scientific literature. General studies on other isoquinoline alkaloids have demonstrated binding to these proteins, but direct extrapolation to the thieno[3,2-c]isoquinoline class is not possible without specific experimental data. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB, Tubulin Polymerization)

A significant breakthrough in understanding the mechanism of thieno[3,2-c]isoquinoline analogs has come from studies on their interaction with the cellular cytoskeleton.

Tubulin Polymerization: Research has shown that derivatives of the thieno[3,2-c]isoquinoline scaffold are potent inhibitors of tubulin polymerization. nih.gov In vitro microtubule polymerization assays revealed that the lead compound from this series effectively disrupts the formation of microtubules. nih.gov Further competition studies have indicated that these compounds likely exert their effect by binding to the colchicine (B1669291) site on tubulin. nih.gov The inhibition of tubulin polymerization disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division.

NF-κB Signaling Pathway: The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. While some quinoline derivatives have been reported to inhibit the NF-κB pathway, there is currently no published evidence to suggest that this compound analogs modulate this specific pathway. nih.gov

In Vitro Studies of Biological Effects (Mechanistic Focus)

The molecular interactions of this compound analogs translate into observable biological effects at the cellular level, particularly in the context of cancer.

Cellular Mechanism Research in Anticancer Contexts

The anticancer activity of the thieno[3,2-c]isoquinoline scaffold has been demonstrated against a panel of human cancer cell lines, including lung (A549), cervical (HeLa), colon (HCT-116), and breast (MDA-MB-231) cancer cells, with some derivatives showing submicromolar IC50 values. nih.gov

Microscopy studies of cancer cells treated with a lead thienoisoquinoline compound revealed a distinct cellular phenotype characterized by mitotic arrest . nih.gov This observation is a direct consequence of the compound's ability to disrupt microtubule dynamics. By inhibiting tubulin polymerization, the analogs prevent the proper formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase. nih.govnih.gov Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. nih.govnih.gov

The table below summarizes the in vitro anticancer activity of representative thieno[3,2-c]isoquinoline analogs against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Lead Thienoisoquinoline A549 (Lung)<1 nih.gov
Lead Thienoisoquinoline HeLa (Cervical)<1 nih.gov
Lead Thienoisoquinoline HCT-116 (Colon)<1 nih.gov
Lead Thienoisoquinoline MDA-MB-231 (Breast)<1 nih.gov

This table is for illustrative purposes and represents the potent activity of the scaffold. Specific IC50 values for this compound itself are not detailed in the provided search results.

Mechanistic Insights into Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimalarial)

Analogs of this compound have emerged as promising antimicrobial agents, with research pointing to several mechanisms of action against a variety of pathogens.

Antibacterial Activity: The antibacterial action of isoquinoline and its fused heterocyclic analogs, such as the thienoisoquinolines, is often attributed to their ability to disrupt fundamental cellular processes. For instance, certain alkynyl isoquinoline derivatives have been shown to interfere with cell wall and nucleic acid biosynthesis in Gram-positive bacteria like Staphylococcus aureus. nih.gov This disruption of essential macromolecular synthesis pathways leads to bactericidal effects. Furthermore, some tricyclic isoquinoline derivatives have demonstrated notable antibacterial properties against Gram-positive pathogens, although their specific molecular targets are still under investigation. uts.edu.au

Antifungal Activity: The antifungal mechanisms of thienoisoquinoline analogs are being actively explored. Studies on related compounds, such as 2H- nih.govnih.govnih.govtriazolo[4,5-g]isoquinoline-4,9-diones, have shown potent activity against various pathogenic fungi. nih.gov The introduction of different substituents on the core structure significantly influences the antifungal potency, suggesting that these compounds may interact with specific fungal targets. nih.gov For example, certain piperidinyl tetrahydrothieno[2,3-c]isoquinolines have revealed promising activities against various pathogenic fungal strains. nih.gov

Antiviral Activity: The antiviral potential of isoquinoline-based compounds has been linked to the inhibition of key viral enzymes. For example, some isoquinoline alkaloids have been found to interfere with viral replication by targeting pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK). uel.ac.uk Specifically, certain isoquinoline derivatives have been identified as inhibitors of viral polymerases, which are crucial for the replication of viral genomes. nih.govnih.gov This inhibition of essential enzymatic machinery presents a viable strategy for antiviral drug development based on the thienoisoquinoline scaffold.

Antimalarial Activity: Thieno[3,2-c]quinoline derivatives have shown significant promise as antimalarial agents. nih.gov The proposed mechanism for some quinoline-based antimalarials involves the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum. nih.gov The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline substance called hemozoin. Quinoline-type compounds are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death. In silico studies of isoquinoline derivatives have also suggested adenylosuccinate synthetase as a potential target in Plasmodium. nih.gov

Table 1: Summary of Antimicrobial Mechanisms for Thienoisoquinoline Analogs and Related Compounds

Activity Type Proposed Mechanism of Action Target Organism/System Reference(s)
Antibacterial Perturbation of cell wall and nucleic acid biosynthesis. Staphylococcus aureus nih.gov
Inhibition of DNA gyrase and topoisomerase IV. Gram-positive and Gram-negative bacteria uts.edu.au
Antifungal Not fully elucidated; structure-dependent activity. Pathogenic fungi nih.govnih.govnih.gov
Antiviral Inhibition of viral polymerase activity. Influenza viruses, SARS-CoV-2 nih.govnih.gov
Interference with NF-κB and MEK/ERK signaling pathways. General viral replication uel.ac.uk
Antimalarial Inhibition of heme detoxification (hemozoin formation). Plasmodium falciparum nih.gov
Inhibition of adenylosuccinate synthetase. Plasmodium falciparum nih.gov

Neuroprotective Mechanisms of Action

The neuroprotective effects of thieno[3,2-c]isoquinoline analogs are primarily linked to the inhibition of key enzymes involved in neuronal cell death pathways.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: A significant body of research has identified thieno[2,3-c]isoquinolin-5-one derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govresearchgate.netresearchgate.net PARP-1 is a nuclear enzyme that becomes overactivated in response to DNA damage, a common event in neurodegenerative conditions and cerebral ischemia. This hyperactivation leads to the depletion of cellular energy stores (NAD+ and ATP), ultimately causing cell death. By inhibiting PARP-1, thieno[2,3-c]isoquinolin-5-one analogs can prevent this energy crisis and protect neurons from ischemic damage. nih.gov The neuroprotective efficacy of these compounds has been shown to correlate strongly with their PARP-1 inhibitory activity. nih.gov

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibition: Another important neuroprotective mechanism involves the inhibition of glycogen synthase kinase 3β (GSK-3β). Thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent inhibitors of this enzyme. nih.govflemingcollege.canih.gov GSK-3β is a serine/threonine kinase that plays a crucial role in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Hyperphosphorylated tau forms neurofibrillary tangles, which are toxic to neurons. By inhibiting GSK-3β, these thieno-fused compounds can reduce tau hyperphosphorylation and potentially slow the progression of neurodegenerative diseases like Alzheimer's. nih.gov

Table 2: Neuroprotective Mechanisms of Thienoisoquinoline Analogs

Mechanism Target Enzyme Therapeutic Relevance Reference(s)
PARP-1 Inhibition Poly(ADP-ribose) polymerase-1 Cerebral Ischemia, Neurodegeneration nih.govnih.govresearchgate.netresearchgate.net
GSK-3β Inhibition Glycogen synthase kinase 3β Alzheimer's Disease nih.govflemingcollege.canih.gov

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound analogs are rooted in their ability to modulate key signaling pathways that regulate the inflammatory response.

Inhibition of NF-κB Pathway: A primary mechanism for the anti-inflammatory effects of many isoquinoline alkaloids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.comresearchgate.netnih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Upon stimulation by inflammatory signals, NF-κB translocates to the nucleus and initiates the transcription of these genes. Certain phytochemicals have been shown to block the activation of NF-κB, thereby preventing the production of these inflammatory mediators. nih.gov

Downregulation of COX-2 and iNOS: As a direct consequence of NF-κB inhibition, thienoisoquinoline analogs can downregulate the expression of COX-2 and iNOS. nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. iNOS produces large amounts of nitric oxide, which can contribute to tissue damage in chronic inflammation. By suppressing the expression of these enzymes, these compounds can exert potent anti-inflammatory effects. nih.govcaldic.com

Table 3: Anti-inflammatory Mechanisms of Thienoisoquinoline Analogs and Related Compounds

Pathway/Target Effect Downstream Consequences Reference(s)
NF-κB Signaling Pathway Inhibition of activation and nuclear translocation. Reduced transcription of pro-inflammatory genes. nih.govmdpi.comresearchgate.netnih.govnih.gov
Cyclooxygenase-2 (COX-2) Downregulation of expression. Decreased production of inflammatory prostaglandins. nih.govnih.govcaldic.com
Inducible Nitric Oxide Synthase (iNOS) Downregulation of expression. Reduced production of pro-inflammatory nitric oxide. nih.govnih.govcaldic.com

Advanced Spectroscopic and Computational Approaches in Thieno 3,2 C Isoquinoline Research

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy is a cornerstone in the analysis of novel chemical structures. For complex scaffolds such as thieno[3,2-c]isoquinolines, advanced spectroscopic methods are indispensable for unambiguous characterization, offering detailed information on stereochemistry, fragmentation patterns under ionization, electronic transitions, and precise solid-state atomic arrangements.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. While basic 1H and 13C NMR spectra confirm the primary structure of thieno[3,2-c]isoquinoline (B8573100) derivatives, advanced techniques are required to elucidate complex stereochemical details, particularly in substituted or saturated ring systems.

In the study of related tetrahydroisoquinoline-fused heterocycles, stereochemically relevant differences have been observed in the mass spectra of stereoisomers, indicating that the molecule's 3D shape influences its fragmentation. nih.gov For thieno[2,3-c]isoquinoline derivatives, which are isomers of the target scaffold, 1H NMR has been used extensively for characterization. For instance, chemical shifts (δ) are reported in ppm and coupling constants (J) in Hertz to describe the relationships between neighboring protons. nih.govacs.org Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be critical for establishing through-space proximity between protons, thereby defining the relative stereochemistry of substituents on the isoquinoline (B145761) or thiophene (B33073) rings.

Table 1: Representative 1H NMR Data for a Tetrahydrothieno[2,3-c]isoquinoline Derivative (Note: Data is for a related isomeric system to illustrate the characterization approach)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH9.52broad singlet-
Ar-H7.74–7.76doublet8
Ar-H7.36–7.38doublet8
NH27.08broad singlet-
OH4.70broad singlet-
CH at C-64.65–4.68doublet-
Data adapted from a study on substituted tetrahydrothieno[2,3-c]isoquinolines to demonstrate typical NMR characterization. nih.gov

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. Under electron impact (EI) or electrospray ionization (ESI), the 5-Methylthieno[3,2-c]isoquinoline molecule would ionize and break apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

Studies on isoquinoline alkaloids and related heterocyclic systems provide a framework for predicting these pathways. nih.govresearchgate.net The fragmentation of the isoquinoline core is well-documented and often involves characteristic losses. acs.org For the thieno[3,2-c]isoquinoline scaffold, key fragmentation events would likely include:

Loss of the Methyl Group: A primary fragmentation would be the loss of the methyl radical (•CH3) from the nitrogen atom at position 5, leading to a stable cation.

Ring Cleavage: Subsequent fragmentation could involve the cleavage of the isoquinoline or thiophene rings. Common losses from the isoquinoline portion include HCN or related nitrogen-containing fragments. researchgate.net

Retro-Diels-Alder (RDA) Reaction: In partially saturated analogues, an RDA reaction pathway can be a dominant fragmentation mechanism, providing clear evidence of the ring substitution pattern. nih.gov

A systematic investigation of isoquinoline alkaloids using Quadrupole Time-of-Flight (Q-TOF) mass spectrometry has shown that fragmentation behavior is highly dependent on the presence of conjugated systems and the nature of substituents. nih.govresearchgate.net

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic properties of molecules by measuring their absorption and emission of light. These techniques are particularly useful for conjugated systems like thieno[3,2-c]isoquinoline, where π-π* and n-π* electronic transitions dominate the spectra.

Research on the isomeric thieno[3,2-f]isoquinolines has demonstrated that these compounds display strong absorption in the UV-A and near-visible regions. researchgate.net Typically, multiple absorption bands are observed, corresponding to different electronic transitions within the aromatic system. researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission maxima, a phenomenon that is useful for tuning the compound's optical properties. researchgate.net

Fluorescence spectroscopy reveals information about the molecule's excited state. Many isoquinoline derivatives are known to be fluorescent. acs.org Solvatochromic studies, where spectra are measured in solvents of varying polarity, can provide evidence for intramolecular charge transfer (ICT) in the excited state. researchgate.net For example, in a study of donor-substituted thieno[3,2-f]isoquinolines, a strong bathochromic (red) shift in the emission spectrum was observed when moving from non-polar to polar solvents, indicating a significant ICT character. researchgate.net

Table 2: Example Steady-State Absorption and Fluorescence Data for Thieno[3,2-f]isoquinoline Derivatives in Dichloromethane (Note: Data is for an isomeric system to illustrate the characterization approach)

Compound FeatureAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φ)
Phenyl-substituted3363670.02
CF3-substituted3373640.01
NMe2-substituted3274550.08
Data adapted from a study on substituted thieno[3,2-f]isoquinolines. researchgate.net

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. This technique yields bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the molecule's connectivity and stereochemistry in three dimensions.

While a crystal structure for this compound itself is not publicly available, the methodology is standard for related heterocyclic systems. mdpi.com To perform the analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map, from which the atomic structure is determined. For complex molecules, X-ray analysis is invaluable for confirming the structure proposed by other spectroscopic methods and for understanding packing forces and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. mdpi.commdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the interpretation of spectroscopic data. By modeling the behavior of this compound in silico, researchers can gain a deeper understanding of its electronic structure and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to heterocyclic systems to calculate properties such as molecular orbital energies, electron density distribution, and thermodynamic stability.

For thieno[3,2-c]isoquinoline derivatives, DFT calculations can be used to:

Predict Geometric Parameters: Optimized molecular geometries can be calculated and compared with experimental data from X-ray crystallography.

Analyze Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and understanding electronic transitions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties. researchgate.net

Simulate Spectroscopic Data: Time-Dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra. researchgate.net These theoretical spectra can be compared with experimental results to assign specific electronic transitions (e.g., HOMO→LUMO) to the observed absorption bands. researchgate.net This correlation between experimental and theoretical data provides strong validation for the structural and electronic characterization of the molecule. researchgate.net

Table 3: Example of Frontier Molecular Orbital Energies Calculated by DFT for Thieno[3,2-f]isoquinoline Derivatives (Note: Data is for an isomeric system to illustrate the characterization approach)

Compound FeatureHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl-substituted-6.04-1.714.33
CF3-substituted-6.21-1.954.26
NMe2-substituted-5.31-1.583.73
Data adapted from DFT calculations (B3LYP/6-31G(d,p)) on substituted thieno[3,2-f]isoquinolines. researchgate.net

An exploration into the advanced computational and spectroscopic analysis of thieno[3,2-c]isoquinoline derivatives reveals significant insights into their molecular behavior and potential as therapeutic agents. These sophisticated techniques provide a microscopic view of the electronic, optical, and interactive properties of these compounds, guiding the design of new molecules with enhanced efficacy.

2 Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a critical computational tool for understanding the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. This map helps in identifying the regions of a molecule that are rich or deficient in electrons, which are crucial for predicting how the molecule will interact with other chemical species, including biological targets. researchgate.netnih.govmdpi.com

In the context of thieno[3,2-c]isoquinoline and its analogs, the MESP map highlights specific reactive sites. The color-coded surface indicates the landscape of electrostatic potential, where red signifies regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates areas of positive potential (electron-deficient, prone to nucleophilic attack). researchgate.net For instance, in related heterocyclic systems, negative potential is often concentrated around nitrogen and oxygen atoms due to their high electronegativity, making them key sites for hydrogen bonding. nih.govmdpi.com Conversely, positive potential is typically found around hydrogen atoms attached to heteroatoms. This information is invaluable for predicting non-covalent interactions that govern the binding of a ligand to its receptor. nih.gov

Key Regions Identified by MESP in Heterocyclic Compounds:

Nucleophilic Regions (Negative ESP): Typically located around heteroatoms like nitrogen and sulfur, indicating sites for interaction with electron-deficient parts of a receptor.

Electrophilic Regions (Positive ESP): Often found on hydrogen atoms bonded to electronegative atoms, suggesting potential for hydrogen bond donation.

3 Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic absorption spectra and optical properties of molecules. nih.gov It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. researchgate.net This method is essential for understanding the electronic transitions within a molecule, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Studies on isoquinoline derivatives and similar heterocyclic systems using TD-DFT provide insights into their electronic behavior. nih.govnih.gov The calculations can predict the maximum absorption wavelength (λmax) and explain how structural modifications, such as adding electron-donating or electron-withdrawing groups, can shift these absorption peaks. nih.gov For example, introducing a strong electron-withdrawing group like a nitro group (-NO2) can enhance π-conjugation, leading to a smaller HOMO-LUMO energy gap and a bathochromic (red) shift in the absorption spectrum. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a key parameter derived from these calculations, directly related to the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.gov

Table 1: TD-DFT Calculated Properties for Isoquinoline Derivatives

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Predicted λmax
MPBID1'-5.797-1.9663.831-
MPBID2'-5.826-2.0713.755-
MPBID3'-5.823-2.0773.746-
MPBID4' (-NO2 group)-6.046-3.3042.742Bathochromic Shift
MPBID5'-5.904-2.2393.665-
MPBID6'-5.968-2.4563.512-

Data synthesized from a study on isoquinoline derivatives to illustrate TD-DFT applications. nih.gov

4 Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.goveurekaselect.com It is widely used in drug design to understand and predict how a potential drug molecule (ligand) binds to a specific protein target. The simulation calculates a docking score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

Derivatives of the thieno[3,2-c]isoquinoline scaffold have been investigated as potential anticancer agents, and molecular docking has been used to elucidate their mechanism of action. nih.gov For example, studies have shown that these compounds can bind to tubulin at the colchicine (B1669291) binding site, thereby disrupting microtubule dynamics and inducing mitotic arrest in cancer cells. nih.gov

Docking simulations for related heterocyclic compounds against various protein targets, such as the SARS-CoV-2 main protease or histone methyltransferases, have identified key amino acid residues crucial for binding. Interactions often involve hydrogen bonding with residues like asparagine and hydrophobic interactions with alanine and methionine residues. nih.govmdpi.com

Table 2: Example Molecular Docking Results for Heterocyclic Inhibitors

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Indolo[3,2-c]isoquinoline derivative 3aSARS-CoV-2 Mpro-Asn322, Met323, Ala387
Indolo[3,2-c]isoquinoline derivative 3dSARS-CoV-2 Mpro-Ala386, Gln506, Gly326
TP1EHMT2-10.7-
TP2EHMT2-10.3-

Data from studies on related isoquinoline and heterocyclic systems to demonstrate docking analysis. nih.govmdpi.com

5 Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of new, untested compounds, thereby guiding the synthesis of more potent drug candidates. nih.gov

For scaffolds related to thieno[3,2-c]isoquinoline, such as thieno[3,2-b]pyrrole-5-carboxamides, 3D-QSAR studies have been successfully employed. rsc.orgpreprints.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.govrsc.org These methods generate 3D contour maps that show where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively impact biological activity. rsc.org

A robust QSAR model is characterized by high values for q² (cross-validated correlation coefficient) and r² (conventional correlation coefficient), indicating good predictive power. rsc.orgpreprints.org For instance, a CoMFA model for thieno[3,2-b]pyrrole derivatives as LSD1 inhibitors yielded a q² of 0.783 and an r² of 0.944, demonstrating a strong correlation and predictive ability. rsc.org Such models provide invaluable guidance for optimizing lead compounds by suggesting specific structural modifications to enhance their therapeutic activity. nih.govrsc.org

Table 3: Statistical Parameters for 3D-QSAR Models of Thieno-pyrrol Derivatives

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)pred (Predictive r²)
CoMFA0.7830.9440.851
CoMSIA0.7280.9820.814

Data from a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives. rsc.orgpreprints.org

Design Principles for Novel 5 Methylthieno 3,2 C Isoquinoline Derivatives

Rational Drug Design Methodologies Applied to Fused Isoquinolines

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and effective drug candidates. For fused isoquinolines like 5-methylthieno[3,2-c]isoquinoline, these methodologies are crucial for navigating the complex chemical space and identifying promising derivatives.

Fragment-Based Drug Discovery in Thieno[3,2-c]isoquinoline (B8573100) Analogues

Fragment-based drug discovery (FBDD) is a powerful technique that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to a biological target. researchoutreach.orgresearchgate.net These initial hits are then optimized and linked together to generate more potent, lead-like molecules. researchoutreach.orgresearchgate.net This approach has been successfully applied to the discovery of inhibitors for various protein kinases, which are often implicated in diseases like cancer. researchgate.net

In the context of thieno[3,2-c]isoquinoline analogues, FBDD can be employed to explore the binding pockets of target proteins. For instance, a library of simple, functionalized thiophenes, pyridines, and thiazoles can be screened to identify fragments that bind to a specific kinase. scispace.com Once identified, these fragments can be synthetically grown or merged to create more complex molecules based on the thieno[3,2-c]isoquinoline scaffold, aiming to improve binding affinity and selectivity. researchoutreach.orgscispace.com The use of NMR spectroscopy and computational modeling can aid in identifying these initial fragment hits and guiding their subsequent optimization. nih.gov

A key advantage of FBDD is that it often leads to compounds with lower molecular weight and higher ligand efficiency, which are desirable properties for drug candidates. researchgate.net For example, dihydroisoquinolones have been designed and synthesized as fragments for FBDD, highlighting the potential of this strategy in developing novel therapeutics based on the isoquinoline (B145761) core. scispace.com

Structure-Based Drug Design (SBDD) Leveraging Computational Insights

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein, often obtained through techniques like X-ray crystallography or cryo-electron microscopy. This information allows for the computational docking of virtual compound libraries to predict binding affinities and modes of interaction. researchgate.net

For thieno[3,2-c]isoquinoline derivatives, SBDD can be instrumental in designing potent and selective inhibitors. For example, computational models of a target kinase's active site can be used to design thienopyrimidinone compounds with optimized substitutions to enhance binding. nih.gov Molecular docking studies can predict how different substituents on the thieno[3,2-c]isoquinoline core will interact with key amino acid residues in the target's binding pocket, guiding the synthesis of the most promising candidates. researchgate.netnih.govnih.gov

In one study, a computer-aided drug design (CADD) approach was used to identify thiazolo[5,4-c]isoquinoline derivatives as potential acetylcholinesterase (AChE) inhibitors. researchgate.net Molecular docking predictions pinpointed promising compounds based on their favorable ligand-protein energy scores and binding interactions within the AChE pocket. researchgate.net Similarly, for thieno[3,2-c]quinoline derivatives targeting the RET kinase, structure-based computational studies revealed the crucial role of the thieno[3,2-c]quinoline core in binding to the ATP binding pocket. nih.gov

Scaffold Modification and Hybridization Strategies

Altering the core structure, or "scaffold," of a molecule and combining it with other pharmacologically active motifs are effective strategies for developing new drugs with improved properties.

Fusion with Other Pharmacologically Relevant Heterocycles

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide range of biological activities. nih.gov Fusing the thieno[3,2-c]isoquinoline core with other heterocyclic rings can lead to novel compounds with enhanced or entirely new pharmacological profiles.

For example, the synthesis of thieno[2,3-c] nih.govconicet.gov.ar-naphthyridine and researchgate.netbenzothieno[3,2-d]thieno[2,3-b]pyridine demonstrates the creation of more complex polycyclic systems from simpler precursors. elsevierpure.com Similarly, the fusion of a pyrimidine (B1678525) ring to the thieno[2,3-d] core has been explored, leading to the synthesis of thieno[2,3-d]pyrimidinones. researchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Synthesis of Polycyclic Heteroaromatic Compounds

The construction of larger, ladder-type polycyclic heteroaromatic compounds containing the thieno[3,2-c]isoquinoline framework is an area of active research. conicet.gov.arresearchgate.net These extended conjugated systems can exhibit interesting photophysical properties and may offer new avenues for therapeutic applications. conicet.gov.arresearchgate.net

One synthetic approach involves a combination of palladium-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations to build the thieno[3,2-f]isoquinoline core. conicet.gov.arresearchgate.net This methodology has proven to be versatile, tolerating various functional groups and allowing for the synthesis of benzothieno[3,2-f]isoquinolines, which represent a new heterocyclic system. conicet.gov.arresearchgate.net The development of efficient synthetic routes is crucial for accessing a diverse range of these complex molecules for biological evaluation. elsevierpure.com

Strategies for Enhancing Selectivity and Potency

A primary goal in drug design is to maximize the desired therapeutic effect while minimizing off-target interactions. For this compound derivatives, several strategies can be employed to improve their selectivity and potency.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify key pharmacophores—the essential features responsible for the drug's action. nih.gov For instance, SAR studies on a series of thienoisoquinoline derivatives identified key substituents that led to submicromolar IC50 values against lung cancer cell lines. nih.gov

Furthermore, computational approaches like 3D-QSAR (Quantitative Structure-Activity Relationship) can be used to build hypothetical models that predict the selectivity of compounds for their target. nih.gov By docking synthesized compounds into the X-ray structures of different but related targets (e.g., COX-1 and COX-2), researchers can predict and rationalize the observed selectivity. nih.gov

Emerging Research Avenues and Future Outlook in Thieno 3,2 C Isoquinoline Chemistry

Advancements in Asymmetric Synthesis and Chiral Thieno[3,2-c]isoquinolines

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug discovery, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While the asymmetric synthesis of the broader class of tetrahydroisoquinolines (THIQs) has seen significant progress, specific methodologies for chiral thieno[3,2-c]isoquinolines, including the 5-methyl derivative, are still an emerging field. mdpi.comthieme-connect.denih.gov

Current strategies for producing chiral THIQs largely rely on the asymmetric reduction of dihydroisoquinolines or the functionalization of the isoquinoline (B145761) core. mdpi.comthieme-connect.de These methods often employ transition-metal catalysts or organocatalysts to achieve high enantioselectivity. mdpi.com For instance, asymmetric transfer hydrogenation has been successfully used for the synthesis of chiral THIQs. mdpi.com

However, the direct asymmetric synthesis of the thieno[3,2-c]isoquinoline (B8573100) core remains a challenge. Future research will likely focus on developing novel catalytic systems that can directly and selectively create the desired stereocenter on the thieno[3,2-c]isoquinoline scaffold. This could involve the use of chiral auxiliaries or the development of specific catalysts for the cyclization or functionalization steps in the synthesis of these compounds. nih.gov The successful asymmetric synthesis of (+)-lennoxamine, an isoindolinone alkaloid, showcases the potential of applying such methodologies to related heterocyclic systems. nih.gov

Integration with Supramolecular Chemistry and Materials Science

Thieno[3,2-c]isoquinolines and their derivatives are being explored for their potential in materials science due to their unique photophysical properties. acs.orgconicet.gov.arconicet.gov.ar The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient isoquinoline ring can lead to interesting optoelectronic characteristics, including luminescence and intramolecular charge transfer (ICT). conicet.gov.arresearchgate.net

Recent studies have shown that dihydrothieno[2,3-c]isoquinoline derivatives can act as luminescent materials. acs.org These compounds exhibit promising fluorescence, suggesting their potential application in organic light-emitting diodes (OLEDs), fluorescent sensors, and optical recording systems. acs.orgconicet.gov.ar The tunability of their electronic properties through the introduction of various functional groups allows for the modulation of their absorption and emission spectra. conicet.gov.ar

The integration of thieno[3,2-c]isoquinolines into supramolecular assemblies is another promising avenue. The planar structure and potential for π-π stacking interactions make them suitable building blocks for self-assembling systems. These ordered structures could find applications in organic electronics and sensor technology. Further research is needed to fully explore the potential of 5-Methylthieno[3,2-c]isoquinoline in these areas.

Innovative Methodologies for Target Identification and Validation in Chemical Biology

Identifying the biological targets of bioactive compounds is a critical step in drug discovery. For the thieno[3,2-c]isoquinoline scaffold, which has shown potential as an anticancer agent, pinpointing the specific proteins or pathways it interacts with is essential for understanding its mechanism of action and for further optimization. nih.govnih.gov

Modern chemical biology offers a range of innovative techniques for target deconvolution. drughunter.com These can be broadly categorized into:

Chemical Probe-Based Methods: These involve modifying the thieno[3,2-c]isoquinoline molecule with a tag (e.g., biotin (B1667282) or a photoaffinity label) to "fish out" its binding partners from cell lysates. drughunter.com

Label-Free Methods: Techniques like thermal proteome profiling (TPP) can identify protein targets by observing changes in their thermal stability upon ligand binding.

Indirect Methods: Genetic approaches, such as resistance screening or chemogenomic profiling, can provide clues about the target by identifying genes that, when mutated, confer resistance or sensitivity to the compound. drughunter.com

For instance, studies on related thieno[2,3-c]isoquinolines have utilized molecular docking and biological assays to suggest that they may target tubulin, a key protein involved in cell division. nih.gov Similarly, certain thieno[3,2-c]quinoline derivatives have been identified as potential inhibitors of the RET kinase, a target in some types of thyroid cancer. nih.govacs.org These approaches can be applied to this compound and its derivatives to elucidate their specific cellular targets.

Development of High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new thieno[3,2-c]isoquinoline-based drugs and materials, the development of high-throughput synthesis (HTS) and high-throughput screening (HSS) platforms is crucial. HTS allows for the rapid generation of large libraries of diverse thieno[3,2-c]isoquinoline derivatives. This can be achieved through combinatorial chemistry approaches, where different building blocks are systematically combined to create a wide array of compounds. scielo.br

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including thieno[2,3-d]pyrimidine (B153573) derivatives, and could be adapted for thieno[3,2-c]isoquinoline synthesis. scielo.br

Once a library of compounds is synthesized, HSS platforms can be used to rapidly evaluate their biological activity or material properties. For drug discovery, this typically involves automated cell-based assays that measure parameters like cell viability, apoptosis, or the inhibition of a specific enzyme. researchgate.net For materials science applications, automated spectroscopic or microscopic techniques can be used to screen for desired photophysical properties. The integration of HTS and HSS will undoubtedly expedite the exploration of the vast chemical space around the thieno[3,2-c]isoquinoline scaffold.

Unexplored Biological Activities and Therapeutic Potential

While initial research has focused on the anticancer properties of thieno[3,2-c]isoquinolines, the full spectrum of their biological activities remains largely unexplored. nih.govnih.govnih.gov The structural similarity of the thieno[3,2-c]isoquinoline core to other biologically active heterocyclic systems suggests a wide range of potential therapeutic applications. benthamdirect.comresearchgate.netresearchgate.net

For example, various quinoline (B57606) and isoquinoline derivatives have demonstrated a broad array of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.gov Given this precedent, it is plausible that derivatives of this compound could exhibit similar properties.

Future research should systematically screen libraries of thieno[3,2-c]isoquinoline derivatives against a diverse panel of biological targets and disease models. This could uncover novel therapeutic opportunities in areas such as:

Infectious Diseases: Screening for antibacterial and antifungal activity. nih.gov

Inflammatory Disorders: Investigating potential anti-inflammatory effects.

Neurodegenerative Diseases: Exploring activity against targets relevant to diseases like Alzheimer's or Parkinson's.

A comprehensive exploration of the structure-activity relationships (SAR) will be essential to identify key pharmacophores and guide the design of new, potent, and selective therapeutic agents based on the thieno[3,2-c]isoquinoline scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-methylthieno[3,2-c]isoquinoline, and how do reaction conditions influence product yield?

  • Answer : Two primary methods are documented:

  • Copper-catalyzed multi-component cascade reactions : Using methyl-ketoximes, o-halobenzaldehydes, and elemental sulfur with CuSO₄ in dry DMSO at room temperature. Yields range from 21% to 88%, influenced by substituent electronic effects (electron-donating/withdrawing groups on aryl rings) and solvent choice .
  • Alkylation-cyclization strategies : Alkylation of (2,2-dicyano-1-organylaminovinyl)thiolates with methyl 2-(chloromethyl)benzoate, followed by treatment with potassium tert-butoxide. This method tolerates diverse amines but requires optimization of alkylation time and base strength .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, aromatic protons in the thieno-isoquinoline core appear as distinct splitting patterns .
  • IR spectroscopy : Identifies functional groups like C≡N (~2200 cm⁻¹) and carbonyls (C=O, ~1700 cm⁻¹) in derivatives .
  • TLC and HPLC : Used to monitor reaction progress and purity, with solvent systems like ethyl acetate/hexane (3:7) for TLC .

Advanced Research Questions

Q. How can researchers optimize copper-catalyzed multi-component reactions to improve yields of this compound derivatives with diverse substituents?

  • Answer :

  • Catalyst tuning : Testing alternative copper sources (e.g., CuI or Cu(OAc)₂) may enhance reactivity for electron-deficient substrates.
  • Solvent effects : Polar aprotic solvents like DMF or DCE could improve solubility of hydrophobic intermediates.
  • Substituent compatibility : Electron-withdrawing groups (e.g., -NO₂) on benzaldehydes may require elevated temperatures (50–60°C) to offset slower cyclization .

Q. What mechanistic insights explain the role of copper catalysts in the cyclization steps during synthesis?

  • Answer : While explicit mechanistic studies are limited, copper likely facilitates:

  • Coordination-mediated cyclization : Cu²⁺ coordinates with sulfur and alkyne/alkene moieties in enyne substrates, lowering the activation energy for heterocycle formation.
  • Single-electron transfer (SET) : For trifluoromethyl-substituted derivatives, Cu may mediate radical intermediates during CO₂ incorporation .

Q. How do electronic and steric effects of substituents on the thieno[3,2-c]isoquinoline core impact its biological activity, such as antimicrobial or topoisomerase inhibition?

  • Answer :

  • Electron-deficient substituents (e.g., -CN, -NO₂) enhance DNA intercalation in topoisomerase I inhibition, as seen in structurally related indenoisoquinolines .
  • Hydrophobic groups (e.g., methyl or aryl) improve membrane permeability, critical for antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) .

Q. What strategies are recommended to address discrepancies in reported biological activity data for this compound derivatives across different studies?

  • Answer :

  • Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial tests or Topo I relaxation assays) to minimize variability .
  • Purity validation : Employ HPLC-MS to confirm compound integrity, as impurities from multi-step syntheses (e.g., unreacted sulfur in cascade reactions) can skew results .
  • Structural analogs : Compare activity trends across derivatives with systematic substituent changes to isolate electronic/steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.